2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine
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Overview
Description
2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies . This compound is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine involves several steps, including the preparation of the purine base and the subsequent attachment of the ribofuranosyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized purine derivatives, while reduction reactions may yield reduced purine analogs .
Scientific Research Applications
2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine has several scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Studied for its potential antitumor activity and its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.
Medicine: Investigated for its potential use in the treatment of chronic lymphoid leukemias and other malignancies.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds
Mechanism of Action
The mechanism of action of 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and DNA repair .
Comparison with Similar Compounds
Similar Compounds
2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine: Another purine nucleoside analog with similar antitumor activity.
Other purine nucleoside analogs: These compounds share similar structures and mechanisms of action but may differ in their specific molecular targets and therapeutic applications.
Uniqueness
2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine is unique due to its specific structure, which includes an alkyne group that allows for click chemistry applications. This feature makes it particularly useful in the synthesis of complex molecules and in targeted cancer therapies .
Properties
Molecular Formula |
C13H15N5O4 |
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Molecular Weight |
305.29 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one |
InChI |
InChI=1S/C13H15N5O4/c1-2-3-17-8-5-15-12(14)16-10(8)18(13(17)21)11-9(20)4-7(6-19)22-11/h1,5,7,9,11,19-20H,3-4,6H2,(H2,14,15,16)/t7-,9+,11+/m0/s1 |
InChI Key |
MSQUVLNMAOSTCB-JVUFJMBOSA-N |
Isomeric SMILES |
C#CCN1C2=CN=C(N=C2N(C1=O)[C@H]3[C@@H](C[C@H](O3)CO)O)N |
Canonical SMILES |
C#CCN1C2=CN=C(N=C2N(C1=O)C3C(CC(O3)CO)O)N |
Origin of Product |
United States |
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